PEGylation-Driven Hydrophobicity Masking: LogP and Aggregation Comparison with Non-PEGylated Auristatin Conjugates
TAM558 incorporates a PEG3 spacer positioned between the PABC self-immolative group and the TAM470 payload . While direct LogP data for TAM558 alone are reported as approximately 6.9 , the functional differentiation emerges at the ADC level: class-level evidence from pendant PEG-auristatin conjugates demonstrates that PEG spacers with as few as 4 ethylene oxide units enable DAR 8 ADCs to maintain aggregation levels comparable to or lower than non-PEGylated DAR 4 reference ADCs carrying MMAE [1]. This contrasts with unshielded MMAE or MMAF payloads, where high DAR (>4) typically induces severe aggregation and accelerated plasma clearance due to payload hydrophobicity [1]. TAM558's engineered PEG3 spacer is positioned to confer similar hydrophobicity-masking benefits during ADC construction.
| Evidence Dimension | Hydrophobicity-driven ADC aggregation reduction via PEG spacer |
|---|---|
| Target Compound Data | LogP ≈ 6.9 (payload-linker); DAR 8 ADC aggregation equivalent to DAR 4 non-PEGylated ADC (class-level projection) |
| Comparator Or Baseline | Non-PEGylated MC-VC-PABC-MMAE (vedotin) DAR 4 ADC: baseline aggregation at 40°C thermal stress |
| Quantified Difference | PEGylated DAR 8 ADCs maintain ≤ aggregation level of non-PEGylated DAR 4 ADCs (class-level data) |
| Conditions | Class-level inference from pendant PEG-MMAE trastuzumab ADCs; 28-day thermal stress stability study at 40°C |
Why This Matters
PEG3 spacer reduces aggregation risk during high-DAR ADC manufacturing, enabling higher drug loading without compromising conjugate stability.
- [1] Campara, B. Design and preclinical evaluation of highly loaded antibody-drug conjugates for anticancer therapy based on tailored PEG linkers. Università degli Studi di Padova, 2025. View Source
